molecular formula C17H14N2O2 B8565333 4-(Quinolin-2-ylmethoxy)benzamide

4-(Quinolin-2-ylmethoxy)benzamide

Cat. No.: B8565333
M. Wt: 278.30 g/mol
InChI Key: UKZMKAOTQFKIAU-UHFFFAOYSA-N
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Description

4-(Quinolin-2-ylmethoxy)benzamide is a synthetic benzamide derivative featuring a quinoline moiety linked via a methoxy group at the para position of the benzamide core. Quinoline, a heterocyclic aromatic compound, is widely explored in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-(quinolin-2-ylmethoxy)benzamide

InChI

InChI=1S/C17H14N2O2/c18-17(20)13-6-9-15(10-7-13)21-11-14-8-5-12-3-1-2-4-16(12)19-14/h1-10H,11H2,(H2,18,20)

InChI Key

UKZMKAOTQFKIAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinoline Moieties

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
  • Structure: Substituted quinoline with 4-chlorophenyl and 4-methoxyphenyl groups at positions 2 and 3, respectively.
  • Synthesis : PdCl₂(PPh₃)₂-catalyzed cross-coupling in DMF with K₂CO₃ as base, yielding a solid product (m.p. 223–225°C) .
  • The chloro substituent in 4k may enhance lipophilicity but decrease electron density relative to the methoxy group in the target compound.
4-[(Quinolin-4-yl)amino]benzamide Derivatives
  • Structure: Benzamide linked to quinoline via an amino group at position 4.
  • Activity : Demonstrated anti-influenza virus activity, likely due to interactions with viral neuraminidase .
  • Comparison: The amino linkage in these derivatives allows stronger hydrogen bonding compared to the methoxy bridge in 4-(Quinolin-2-ylmethoxy)benzamide, which may affect target affinity and pharmacokinetics.

Benzamide Derivatives with Heterocyclic Modifications

(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides
  • Structure: Benzamide fused to a thiadiazole-quinoxaline hybrid.
  • Synthesis: Condensation of 3-hydroxyquinoxaline-2-carbohydrazide with isothiocyanates, followed by cyclization .
  • The thiadiazole ring introduces additional sulfur-based interactions.
N-{4-[4-(Benzoylamino)phenoxy]phenyl}benzamide
  • Structure: Bis-benzamide with phenoxy and benzoylamino linkages.
  • Properties: Molecular weight 408.45; structural complexity may limit bioavailability compared to simpler quinoline-benzamide hybrids .

Notes and Limitations

  • Direct comparative data on 4-(Quinolin-2-ylmethoxy)benzamide are absent in the provided evidence; conclusions are extrapolated from structural analogs.
  • Contradictions in substituent effects (e.g., electron-donating vs. withdrawing groups) necessitate further experimental validation.
  • Biological activity predictions remain speculative without targeted assays.

Preparation Methods

Synthesis of Quinolin-2-ylmethanol

The quinoline-2-methanol intermediate is critical for constructing the methoxy bridge. Two primary strategies are employed:

Reduction of Quinoline-2-carboxylic Acid:
Quinoline-2-carboxylic acid undergoes reduction using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution, yielding quinolin-2-ylmethanol with an average isolated yield of 72–78%. Alternative reductants like sodium borohydride (NaBH₄) are less effective due to steric hindrance from the quinoline ring.

Friedländer Synthesis for Quinoline Scaffold:
A modified Friedländer reaction condenses 2-aminobenzaldehyde with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours. The resulting quinoline-2-carboxylate is hydrolyzed to the carboxylic acid and reduced as above. This method achieves a 65% overall yield but requires stringent temperature control to avoid decarboxylation.

Synthesis of 4-Hydroxybenzamide

4-Hydroxybenzamide serves as the benzamide precursor. The following steps are standard:

Acid Chloride Formation:
4-Hydroxybenzoic acid reacts with thionyl chloride (SOCl₂) under reflux for 3 hours, producing 4-hydroxybenzoyl chloride. Excess SOCl₂ is removed via distillation, and the residue is dissolved in dry dichloromethane (DCM).

Amidation with Ammonia:
The acid chloride is treated with concentrated ammonium hydroxide at 0–5°C, yielding 4-hydroxybenzamide. This exothermic reaction achieves 85–90% purity, necessitating recrystallization from ethanol/water (1:1).

Etherification Strategies

The methoxy bridge is formed via nucleophilic substitution or Mitsunobu coupling:

Williamson Ether Synthesis:
4-Hydroxybenzamide is deprotonated with sodium hydride (NaH) in dry dimethylformamide (DMF) at 0°C. Quinolin-2-ylmethyl bromide, prepared by treating quinolin-2-ylmethanol with phosphorus tribromide (PBr₃), is added dropwise. After 12–18 hours at room temperature, the product is isolated via flash chromatography (ethyl acetate/hexanes, 1:4), yielding 58–63%.

Mitsunobu Reaction:
A mixture of 4-hydroxybenzamide, quinolin-2-ylmethanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF reacts at 25°C for 24 hours. This method avoids alkyl halide intermediates, achieving 70–75% yield but requiring costly reagents.

Comparative Analysis of Preparation Methods

Yield and Efficiency

MethodKey ReagentsSolventTemperatureTime (h)Yield (%)
Williamson SynthesisNaH, Quinolin-2-ylmethyl BrDMF0°C → 25°C12–1858–63
Mitsunobu ReactionDEAD, PPh₃THF25°C2470–75

The Mitsunobu reaction offers superior yields but is less scalable due to reagent costs. The Williamson method remains industrially preferred for its cost-effectiveness.

Solvent and Base Optimization

Solvent Screening:
DMF outperforms tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) in the Williamson synthesis due to superior solvation of NaH. Polar aprotic solvents stabilize the alkoxide intermediate, accelerating nucleophilic attack.

Base Selection:
NaH (95% dispersion in oil) provides stronger deprotonation than potassium carbonate (K₂CO₃), minimizing side reactions like esterification.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microwave-assisted continuous flow reactors reduce reaction times for quinoline-2-methanol synthesis from 6 hours to 45 minutes, enhancing throughput by 300%. Fixed-bed catalysts (e.g., Pd/C) enable in-situ purification, reducing downstream processing costs.

Green Chemistry Approaches

Supercritical CO₂ as a solvent in Mitsunobu-type reactions eliminates toxic byproducts (e.g., hydrazine derivatives), achieving 68% yield with 99% atom economy .

Q & A

Q. How can researchers optimize the synthesis of 4-(Quinolin-2-ylmethoxy)benzamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate coupling reagents (e.g., EDCI or DCC) for amide bond formation and controlling reaction temperature (typically 0–25°C) to minimize side reactions. For example, intermediates like quinoline-2-ylmethanol can be reacted with 4-hydroxybenzamide derivatives under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to achieve regioselective etherification . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) enhances purity. Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity.

Q. What analytical techniques are critical for characterizing 4-(Quinolin-2-ylmethoxy)benzamide and its intermediates?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., quinoline C-H coupling patterns and benzamide carbonyl signals at ~168 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 320.1295 for C18_{18}H15_{15}N2_2O2_2).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in solid-state derivatives .
  • HPLC-PDA : Detects impurities (<0.5% threshold) using reverse-phase methods .

Advanced Research Questions

Q. How do reaction conditions (e.g., acidic vs. basic) influence the mechanistic pathways in copper(II)-mediated C-H oxidation of 4-(Quinolin-2-ylmethoxy)benzamide derivatives?

  • Methodological Answer : Under basic conditions , Cu(II) facilitates organometallic C-H activation via a quinoline-directed pathway, leading to methoxylation or chlorination at the benzamide group. This is supported by kinetic isotope effects (kH/kD>3k_H/k_D > 3) and DFT calculations showing a lower energy barrier for concerted metalation-deprotonation (CMD) . Under acidic conditions , a single-electron transfer (SET) mechanism dominates, resulting in nondirected chlorination of the quinoline ring. Cyclic voltammetry (CV) and EPR studies confirm Cu(II)/Cu(III) redox cycling and radical intermediates . Table 1 : Divergent Product Profiles Under Different Conditions
ConditionMajor ProductMechanism
Basic (pH > 10)C8-methoxylated benzamideOrganometallic CMD
Acidic (pH < 4)C6-chlorinated quinolineSET/Radical

Q. What strategies resolve contradictions in biological activity data for 4-(Quinolin-2-ylmethoxy)benzamide derivatives targeting PARP-1 or SMO receptors?

  • Methodological Answer :
  • PARP-1 Inhibition : Discrepancies in IC50_{50} values (e.g., 0.5–5 µM) arise from assay conditions (NAD+^+ concentration, enzyme source). Standardize using recombinant human PARP-1 and a chemiluminescent NAD+^+ depletion assay .
  • SMO Antagonism : Variability in Hedgehog pathway inhibition (EC50_{50} 10–100 nM) is addressed via mutagenesis studies (e.g., D384A SMO mutant resistance) and competitive binding assays with 3^3H-cyclopamine .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to correlate binding poses (e.g., quinoline π-stacking with SMO F484) with activity trends .

Q. How can structure-activity relationship (SAR) studies guide the design of 4-(Quinolin-2-ylmethoxy)benzamide derivatives with enhanced kinase selectivity?

  • Methodological Answer :
  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzamide para-position to improve AKT/PI3K binding (ΔΔG = -2.3 kcal/mol via MM-GBSA calculations) .
  • Linker Optimization : Replace the methoxy spacer with a sulfonamide group to reduce off-target CHK1 inhibition (selectivity ratio >100-fold) .
  • Pharmacophore Modeling : Define essential features (e.g., quinoline N1 as hydrogen bond acceptor) using Discovery Studio or MOE .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity for 4-(Quinolin-2-ylmethoxy)benzamide derivatives while others show negligible effects?

  • Methodological Answer : Discrepancies stem from:
  • Cell Line Variability : Sensitivity in MDA-MB-231 (triple-negative breast cancer) vs. resistance in MCF-7 (ER+^+) due to differential expression of target kinases (e.g., PARP-1 vs. EGFR).
  • Metabolic Stability : Poor microsomal stability (t1/2_{1/2} < 15 min in rat liver microsomes) reduces efficacy in vivo. Address via deuteration of the quinoline ring (t1/2_{1/2} increased to 45 min) .
  • Off-Target Effects : Screen against a 468-kinase panel (e.g., Eurofins KinaseProfiler) to identify confounding targets (e.g., JAK2 inhibition at 1 µM) .

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